N-benzyl-3-methylpyrazin-2-amine
Description
N-Benzyl-3-methylpyrazin-2-amine is a pyrazine derivative featuring a benzyl group attached to the amine nitrogen at the 2-position of the pyrazine ring and a methyl substituent at the 3-position. Pyrazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, catalysis, and materials science. For instance, pyrazine derivatives are often synthesized via alkylation or condensation reactions involving aminopyrazines and benzyl halides or aldehydes, as seen in the synthesis of imidazolopiperazine antimalarials .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-benzyl-3-methylpyrazin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-12(14-8-7-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
DNZRUTUQNMPKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-benzyl-3-methylpyrazin-2-amine is through reductive amination.
N-Alkylation: Another method involves the N-alkylation of 3-methylpyrazin-2-amine with benzyl halides under basic conditions.
Industrial Production Methods: the principles of green chemistry, such as solvent-free ball milling and microwave-assisted synthesis, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-3-methylpyrazin-2-amine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Benzyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-3-methylpyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological targets. It may also serve as a ligand in coordination chemistry .
Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-benzyl-3-methylpyrazin-2-amine depends on its specific application. The presence of the benzyl group enhances its binding affinity to hydrophobic pockets in proteins, while the pyrazine ring can participate in π-π interactions with aromatic amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-benzyl-3-methylpyrazin-2-amine with structurally or functionally related compounds, emphasizing synthesis, structural features, and applications.
Structural and Functional Analogues
Key Comparative Insights
Heterocycle Influence: Pyrazine vs. Pyridine: The pyrazine ring in this compound contains two nitrogen atoms, enhancing electron-deficient character compared to pyridine derivatives like n-(3-methoxybenzyl)-3-methylpyridin-2-amine. This difference may impact solubility, binding affinity in biological systems, and catalytic activity .
Substituent Effects: Benzyl vs. Directing Groups: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of functional groups in enabling regioselective C–H activation, a property that could be engineered into pyrazine-based ligands .
Synthesis Strategies: Imidazo[1,2-a]pyrazines are synthesized via multicomponent reactions involving aldehydes, isocyanides, and aminopyrazines , whereas benzamides like ’s compound require acyl chloride or acid intermediates. This contrast underscores the need for tailored synthetic routes based on target functionality.
Applications :
- Pharmaceuticals : The antimalarial activity of imidazolopiperazines suggests that this compound could be explored for similar therapeutic roles, leveraging the pyrazine scaffold’s ability to interact with biological targets.
- Catalysis : The directing-group strategy in ’s benzamide implies that modifying the target compound’s amine with coordinating groups (e.g., hydroxyl or carboxyl) might enhance utility in transition-metal catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
